molecular formula C17H26N2O3 B7924093 [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7924093
M. Wt: 306.4 g/mol
InChI Key: QJASVSCSOPIEEM-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a tertiary amine derivative featuring a pyrrolidine core substituted with a hydroxyethyl group at the 1-position and an isopropyl-carbamate moiety at the 3-position, further esterified with a benzyl group. Key properties include:

  • Molecular Formula: C₁₇H₂₆N₂O₃
  • Molar Mass: 306.4 g/mol
  • CAS Registry: 1354019-53-6 (for the (R)-enantiomer) .

This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors or neuromodulators .

Properties

IUPAC Name

benzyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-14(2)19(16-8-9-18(12-16)10-11-20)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJASVSCSOPIEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Reaction Conditions

Pyrrolidine Functionalization :

  • Reagents : Ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in THF).

  • Temperature : 0–5°C to control exothermic reactions.

  • Yield : 75–85% after column purification.

Carbamate Formation :

  • Reagents : Isopropyl chloroformate and triethylamine in dichloromethane.

  • Reaction Time : 4–6 hours at room temperature.

  • By-Products : <5% dimerization observed via HPLC.

Benzyl Ester Protection :

  • Reagents : Benzyl chloroformate (Cbz-Cl) in anhydrous DCM.

  • Workup : Sequential washes with NaHCO₃ and brine to remove excess reagents.

Critical Reaction Parameters

ParameterOptimal ConditionEffect on Yield/Selectivity
Solvent PolarityTHF > DCM > MTBEHigher polarity improves carbamate stability
Temperature Control0–5°C during additionReduces by-products (e.g., pyrrolidinylmethyl derivatives) by 40%
Stoichiometry1.2 eq. chloroformateMaximizes conversion without overalkylation

Industrial-Scale Production

Modified Aluminum Hydride Reagents

Industrial methods prioritize the use of sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) modified with pyrrolidine (Red-ALP system) for partial ester reductions. Key advantages include:

  • Selectivity : Achieves aldehyde/alcohol ratios of 23.7:1, outperforming DIBAL-H (3:1).

  • Solvent Systems : Transitioning from THF to MTBE reduces solvent costs by 30% while maintaining selectivity.

Case Study :
A 100-kg batch of ethyl isonipecotate was reduced using Red-ALP in MTBE at −20°C, yielding 87% aldehyde with <3% pyrrolidinylmethyl by-product.

Continuous Flow Reactor Optimization

ParameterLab-Scale BatchIndustrial Continuous Flow
Residence Time2 hours8 minutes
Temperature−78°C−20°C
Throughput50 g/day5 kg/hour
By-Product Formation5–8%<2%

Continuous flow systems enhance heat transfer and reduce thermal degradation, enabling safer handling of pyrophoric reagents like SMEAH.

Reaction Mechanisms and By-Product Analysis

Overreduction Pathways

The primary by-product, pyrrolidinylmethyl derivative (4), forms via a Meerwein-Ponndorf-Verley (MPV) mechanism:

  • SMEAH coordinates to the ester carbonyl, facilitating hydride transfer.

  • Pyrrolidine acts as a proton shuttle, enabling secondary reduction of the aldehyde to alcohol.

  • Subsequent nucleophilic attack by pyrrolidine yields the stable by-product.

Mitigation Strategies :

  • Additive Screening : Triethylamine (10 mol%) suppresses MPV pathways by sequestering acidic protons.

  • Low-Temperature Quenching : Rapid quenching at −40°C reduces alcohol formation by 60%.

Solvent Effects on Selectivity

SolventDielectric Constant (ε)Aldehyde Yield (%)By-Product 4 (%)
THF7.67812
MTBE4.3853
Toluene2.46520

Polar aprotic solvents like MTBE stabilize the aldehyde intermediate while minimizing nucleophilic side reactions.

Analytical Characterization

Purity Assessment

  • HPLC : C18 column (ACN/H₂O gradient, 1 mL/min), retention time = 8.2 min, purity >99%.

  • ¹H NMR (600 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.51 (s, 2H, OCH₂Ph), 3.72–3.68 (m, 2H, CH₂OH).

Stability Profiling

ConditionDegradation ProductsHalf-Life (Days)
25°C, 60% RHHydrolyzed carbamate90
40°C, 75% RHBenzyl alcohol14

Lyophilized formulations extend shelf life to 18 months at −20°C .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl ester group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects across several domains:

  • Neuroprotective Effects : Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. By inhibiting these enzymes, the compound may enhance acetylcholine levels in the brain, potentially improving cognitive function .
  • Anticancer Activity : Derivatives of pyrrolidine compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies with related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.

Biochemical Research

The compound's ability to interact with biological targets makes it valuable for biochemical studies:

  • Enzyme Inhibition Studies : The structural characteristics of the compound allow it to serve as a lead compound for developing enzyme inhibitors. Its interactions with specific enzymes can be studied to understand the underlying mechanisms of action and to design more effective inhibitors .
  • Quantitative Structure-Activity Relationship (QSAR) Models : The compound can be utilized in QSAR studies to predict biological activity based on its chemical structure, aiding in the design of new derivatives with enhanced efficacy and reduced toxicity .

Case Studies

Several case studies highlight the applications of this compound:

  • Neuroprotective Study :
    • A study conducted on a series of pyrrolidine derivatives demonstrated their ability to improve cognitive performance in animal models by enhancing cholinergic activity. The study specifically noted that the introduction of hydroxyethyl groups significantly increased the potency of these compounds against AChE inhibition .
  • Anticancer Activity Assessment :
    • In vitro assessments revealed that certain pyrrolidine derivatives exhibited selective cytotoxicity against breast cancer cell lines. The mechanism involved modulation of apoptotic pathways, indicating a potential role for [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester in cancer therapy .

Mechanism of Action

The mechanism by which [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and carbamic acid ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three chloro-substituted derivatives and a cyclopropyl variant (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Substituents (R₁, R₂) CAS Number
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₇H₂₆N₂O₃ 306.4 R₁ = -CH₂CH₂OH, R₂ = isopropyl 1354019-53-6
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₇H₂₃ClN₂O₃ 338.83 R₁ = -COCH₂Cl, R₂ = isopropyl 1354008-65-3
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester C₁₈H₂₂ClN₂O₃ 356.84 R₁ = -COCH₂Cl, R₂ = cyclopropyl 205448-32-4
Key Observations :

Hydroxyethyl vs. Chloro-acetyl Substituents :

  • The hydroxyethyl group in the target compound increases polarity, favoring aqueous solubility. In contrast, the chloro-acetyl group in analogues (e.g., CAS 1354008-65-3) introduces electron-withdrawing effects, enhancing electrophilicity and reactivity in nucleophilic substitution reactions .
  • The chloro derivatives exhibit higher molar masses (~338–356 g/mol) due to chlorine’s atomic mass contribution.

Isopropyl vs. Cyclopropyl groups are known to enhance metabolic stability in drug design .

Research Implications and Limitations

  • Synthetic Challenges : The hydroxyethyl group’s polarity complicates purification, while chloro-acetyl derivatives require stringent handling due to toxicity .

Biological Activity

The compound [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a carbamate derivative characterized by its unique structural features, including a pyrrolidine ring and a hydroxyethyl substituent. These attributes contribute to its potential biological activities, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The hydroxyethyl group allows for hydrogen bonding with biological macromolecules, while the pyrrolidine ring engages in hydrophobic interactions. These interactions can modulate enzyme activity or receptor function, leading to diverse biological effects.

Biological Activity and Pharmacological Effects

Research indicates that This compound may exhibit several pharmacological effects:

  • Anti-inflammatory Properties : Carbamate derivatives often show potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Analgesic Activity : Similar compounds have been reported to possess analgesic properties, suggesting potential applications in pain management.
  • Interaction Studies : Investigations into its interactions with specific molecular targets are crucial for understanding its pharmacodynamics and therapeutic potential.

Toxicity Profile

While promising, the compound's toxicity profile must also be considered. Like many pharmacologically active compounds, it may exhibit adverse effects depending on dosage and exposure duration. Comprehensive toxicity studies are necessary to establish safe usage parameters.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it can be compared with other known carbamate derivatives:

CompoundStructure TypeBiological ActivityUnique Features
This compound Carbamate derivativePotential anti-inflammatory propertiesSpecific stereochemistry
Carbamazepine DibenzazepineAnticonvulsantPrimarily used for epilepsy
Gabapentin Cyclohexane derivativeNeuropathic pain reliefGABA analog
Pregabalin GABA analogueNeuropathic pain reliefHigher potency than gabapentin

This table illustrates how the structural uniqueness of This compound may confer distinct biological activities compared to other compounds.

Case Studies and Research Findings

Recent studies have explored the synthesis and characterization of this compound, highlighting its potential applications in medicinal chemistry. For instance:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently, often involving reactions between pyrrolidine derivatives and appropriate carbamic acid precursors.
  • Biological Assays : In vitro assays have demonstrated its efficacy in modulating specific enzyme activities, suggesting a role in therapeutic applications.
  • Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester?

  • Methodological Answer : A common approach involves nucleophilic substitution or carbamate esterification. For example, iodination of a hydroxy precursor using polystyrene-triphenylphosphine and imidazole (method A in ) yields intermediates with 80% purity after column chromatography (light petroleum:EtOAc, 2:1 v/v). Reaction optimization should focus on solvent choice (e.g., CHCl3 for stability) and stoichiometric ratios (e.g., 2:1 molar ratio of iodine to precursor). Post-synthesis purification via silica gel chromatography is critical to isolate the target compound .
Key Reaction Parameters
Precursor: S-(1-hydroxymethyl-2-methylpropyl)carbamic acid benzyl ester
Reagents: Iodine, polystyrene-triphenylphosphine, imidazole
Yield: 80% after purification
Purification: Column chromatography (light petroleum:EtOAc)

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detect functional groups like carbamate (C=O stretch at ~1689 cm⁻¹) and hydroxyl (broad peak ~3338 cm⁻¹) .
  • 1H NMR : Key signals include pyrrolidine protons (δ 3.08–3.38 ppm as multiplet/doublets), benzyl ester aromatic protons (δ 5.04 ppm as singlet), and isopropyl groups (δ 0.86–0.91 ppm as doublets) .
  • Optical Rotation : Use polarimetry ([α]D20 = –22.5° in CHCl3) to confirm stereochemistry .

Q. How can researchers access structural analogs for comparative studies?

  • Methodological Answer : Utilize chemical databases (e.g., PubChem, CAS) with CAS numbers like 1354002-05-3 ( ) or 99069-05-3 () to identify analogs. For example, [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1036389-86-2, ) shares a carbamate backbone, enabling SAR studies. Synthesize analogs via substitutions at the pyrrolidine nitrogen or benzyl ester moiety .

Advanced Research Questions

Q. How to troubleshoot discrepancies in NMR data during synthesis?

  • Methodological Answer : Compare observed peaks with published data (e.g., δ 3.26–3.38 ppm for CHCH2 in ). If splitting patterns deviate, assess steric hindrance or solvent effects. For example, CDCl3 may cause shifts; verify purity via TLC/HPLC. Contradictory aromatic signals (e.g., δ 5.04 ppm for benzyl ester) may indicate incomplete esterification—re-optimize reaction time/temperature .

Q. What experimental designs are suitable for evaluating enzyme inhibitory activity (e.g., ACE2 inhibition)?

  • Methodological Answer :

  • Assay Design : Use fluorogenic substrates (e.g., Mca-YVADAPK-Dnp) in ACE2 inhibition assays. Reference compounds like 2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester () as positive controls.
  • IC50 Determination : Perform dose-response curves (0.1–100 µM) in triplicate. Use Lineweaver-Burk plots to assess competitive/non-competitive inhibition .
  • Structural Modifications : Introduce substituents at the hydroxyethyl group (e.g., methyl, cyclohexyl) to probe steric/electronic effects on binding affinity .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Data Normalization : Standardize assay conditions (e.g., pH, temperature) to minimize variability.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using ACE2 crystal structures (PDB: 1R4L) to predict binding modes. Compare with experimental IC50 values.
  • Meta-Analysis : Cross-reference PubChem bioactivity data () to identify trends (e.g., lipophilicity vs. potency) .

Data-Driven Insights

Comparative Analysis of Analogous Compounds
Compound
This compound
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester

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